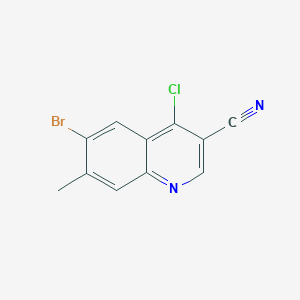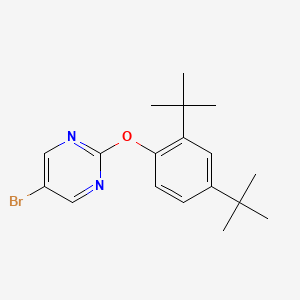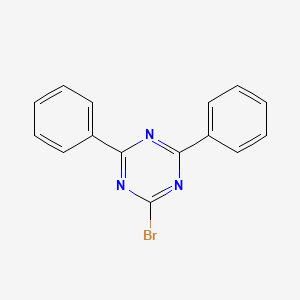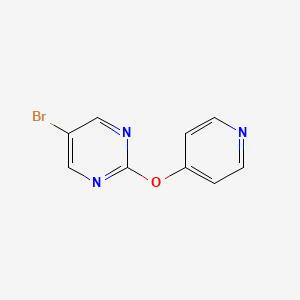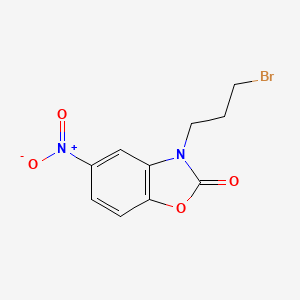
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Descripción general
Descripción
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with a wide range of applications in the scientific research field. It is a brominated derivative of benzoxazole and is used as a reagent in various synthetic reactions. This compound has found use in a variety of processes, ranging from nucleophilic substitution reactions to the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Lipophilicity and Surface Area Studies
- Lipophilicity and Hydrophobic Surface Area : A study by Skibiński, Sławik, and Kaczkowska (2011) explored the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-ones, including derivatives like 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one. This was achieved through reversed-phase thin-layer chromatography, providing insights into their chemical properties and interactions (Skibiński, Sławik, & Kaczkowska, 2011).
Chemical Transformations and Synthesis
- Synthesis of Heterocyclic Compounds : Yao and Huang (2010) demonstrated a one-pot reaction leading to new heterocyclic compounds, highlighting the reactivity of similar benzoxazole derivatives under specific conditions (Yao & Huang, 2010).
- Transformation of Nitromethyl Groups : Pashkovskii et al. (2018) studied the transformation of the nitromethyl group in related benzoxazol-4(5H)-ones, which could inform reactions involving 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Pashkovskii et al., 2018).
Alkylation Studies
- Alkylation of Neutral Heterocycles : Sukhanova, Sakovich, and Sukhanov (2008) investigated the alkylation of 3-nitro-1,2,4-triazoles, providing a framework that could be relevant for understanding the alkylation reactions of benzoxazole derivatives (Sukhanova, Sakovich, & Sukhanov, 2008).
Antimicrobial Activities
- Antimicrobial Evaluation : Research by Ertan-Bolelli, Yildiz, and Ozgen-Ozgacar (2016) on benzoxazole derivatives, including antimicrobial activities against various microorganisms, could be relevant for understanding the biomedical applications of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Molecular Docking and Antioxidant Activities
- Molecular Docking and Antioxidant Studies : Yüksek et al. (2008) conducted research involving GIAO NMR calculations and antioxidant activities of similar compounds, which can be extrapolated to understand the properties of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Yüksek et al., 2008).
Solid-Phase Synthesis
- Solid-Phase Synthesis Techniques : A method developed by Beebe, Wódka, and Sowin (2001) for synthesizing benzoxazoles on solid phase using 3-nitrotyrosine as a scaffold could be relevant for the synthesis of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one (Beebe, Wódka, & Sowin, 2001).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies like that by Centore, Piccialli, and Tuzi (2013) on the crystal structure of benzoxazole derivatives can provide insights into the structural characteristics of similar compounds (Centore, Piccialli, & Tuzi, 2013).
Photochromic Properties
- Photochromic Properties : Research by Zakhs et al. (2001) on the photochromic properties of benzazoles could be relevant for understanding the light-responsive behavior of similar benzoxazole derivatives (Zakhs et al., 2001).
Propiedades
IUPAC Name |
3-(3-bromopropyl)-5-nitro-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWZOAHKUYSXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



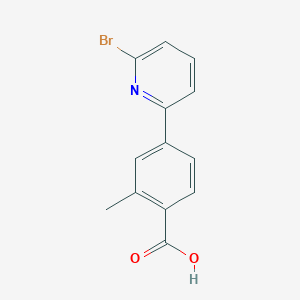
![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
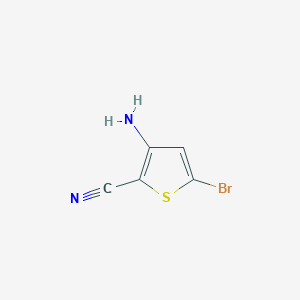
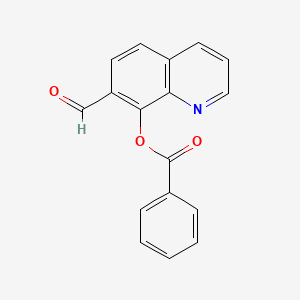
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)
![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)


